Erlotinib mesylate

Description

Propriétés

IUPAC Name |

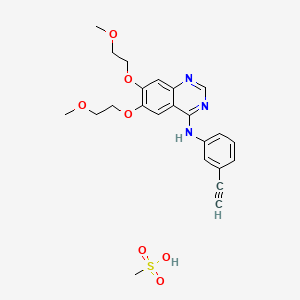

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBNMUVSOAYYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248594-19-6 | |

| Record name | Erlotinib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Erlotinib Mesylate: A Technical Guide to its Mechanism of Action in EGFR Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib mesylate (marketed as Tarceva) is a pivotal targeted therapy in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs).[1] The clinical efficacy of erlotinib is most pronounced in patients whose tumors harbor specific activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene.[2] This guide provides an in-depth technical overview of the molecular mechanism of action of erlotinib in EGFR mutant cells, details on acquired resistance, and protocols for key experimental assessments.

Core Mechanism of Action in EGFR Mutant Cells

Erlotinib functions as a reversible inhibitor of the EGFR tyrosine kinase.[3] In cancer cells with activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21, the EGFR protein is constitutively active, leading to uncontrolled cell proliferation and survival.[4] These mutations make the cancer cells highly dependent on the signaling pathways driven by EGFR.[5]

Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR.[4][6] This binding action blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[4] The primary pathways inhibited by the blockade of EGFR are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are crucial for cell growth, proliferation, and survival.[7][8] By inhibiting these pathways, erlotinib can halt cancer cell growth and induce apoptosis (programmed cell death).[4][8]

Interestingly, structural and computational studies have shown that erlotinib can bind to both the active and inactive conformations of the EGFR tyrosine kinase domain, which may contribute to its effectiveness in cancers with EGFR mutations.[9][10]

Quantitative Analysis of Erlotinib Potency

The sensitivity of cancer cell lines to erlotinib is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. Cell lines with activating EGFR mutations are significantly more sensitive to erlotinib than those with wild-type EGFR.

| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Reference |

| Sensitive Lines | |||

| PC-9 | exon 19 deletion | ~30 | [11] |

| HCC827 | exon 19 deletion | ~20 | [12] |

| H3255 | L858R | ~0.3 | [13] |

| Resistant Lines | |||

| H1975 | L858R + T790M | >10,000 | [12][13] |

| A549 | Wild-Type | >20,000 | [14] |

| H1650 | exon 19 deletion, PTEN null | >10,000 | [12] |

Mechanisms of Acquired Resistance

Despite initial dramatic responses, most patients with EGFR-mutant NSCLC eventually develop acquired resistance to erlotinib.[15] The mechanisms of resistance can be broadly categorized as on-target alterations or the activation of bypass signaling pathways.

-

On-Target Alterations: The most common mechanism, occurring in 50-60% of cases, is a secondary "gatekeeper" mutation in the EGFR gene itself, specifically the T790M mutation in exon 20.[16][17] This mutation involves the substitution of a threonine residue with a methionine at position 790.[16] This substitution is thought to cause resistance by sterically hindering the binding of erlotinib to the ATP pocket and by increasing the receptor's affinity for ATP, thus reducing the drug's competitive advantage.[17][18]

-

Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. These "off-target" mechanisms include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling through the PI3K/Akt pathway, even when EGFR is inhibited.[19]

-

HER2 Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of parallel survival pathways.[19]

-

Activation of Downstream Pathways: Mutations in components downstream of EGFR, such as PIK3CA or BRAF, can render the cell independent of upstream EGFR signaling.[19]

-

Integrin Signaling: Activation of the integrin β1/Src/Akt signaling pathway has also been identified as a key mediator of acquired resistance.[15]

-

Key Experimental Protocols

Assessing the mechanism of action of erlotinib involves a variety of in vitro assays. Below are generalized protocols for key experiments.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of IC50 values.

-

Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to form a colored formazan product, which is quantifiable by spectrophotometry.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of erlotinib in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours to allow for formazan development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the untreated controls and plot the percentage of cell viability against the drug concentration on a logarithmic scale to calculate the IC50 value.[14]

-

Western Blotting for Protein Phosphorylation Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins like Akt and ERK.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.

-

Protocol:

-

Cell Treatment and Lysis: Treat cultured cells with erlotinib at various concentrations for a specified time (e.g., 4 hours).[13] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and a loading control (e.g., actin).[20]

-

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of erlotinib on the kinase activity of EGFR.

-

Principle: Recombinant EGFR kinase is incubated with a substrate and ATP in the presence of erlotinib. The amount of phosphorylated substrate is then measured.

-

Protocol:

-

Plate Coating: Coat a 96-well plate with a generic kinase substrate, such as poly (Glu, Tyr) 4:1 (PGT).[14]

-

Kinase Reaction: In each well, combine a reaction buffer (containing HEPES, NaCl, MgCl2), recombinant EGFR kinase, and varying concentrations of erlotinib.

-

Initiation: Start the phosphorylation reaction by adding ATP. Incubate at room temperature for a set time (e.g., 8-20 minutes).[14]

-

Termination and Washing: Stop the reaction by aspirating the mixture and washing the wells multiple times.

-

Detection: Add an HRP-conjugated anti-phosphotyrosine antibody to the wells.

-

Measurement: After incubation and washing, add a colorimetric HRP substrate and measure the absorbance to quantify the amount of substrate phosphorylation.

-

Analysis: Determine the inhibitory activity of erlotinib by comparing the signal in treated wells to untreated controls.

-

References

- 1. drugs.com [drugs.com]

- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 5. Effects of AKT inhibition on HGF-mediated erlotinib resistance in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. SMPDB [smpdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PTEN Loss Contributes to Erlotinib Resistance in EGFR-Mutant Lung Cancer by Activation of Akt and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Downstream Signaling Pathways Affected by Erlotinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by Erlotinib mesylate, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The document summarizes quantitative data, details key experimental protocols, and includes visualizations of the signaling cascades and experimental workflows.

This compound is a small molecule inhibitor that competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain.[1] This inhibition prevents the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1] Consequently, Erlotinib treatment leads to the disruption of key cellular processes in cancer cells that overexpress or have a mutated, constitutively active EGFR.

Core Downstream Signaling Pathways Affected by Erlotinib

Erlotinib primarily impacts three major signaling cascades downstream of EGFR:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of EGFR by Erlotinib blocks the activation of Ras, which in turn prevents the phosphorylation cascade of Raf, MEK, and ERK.[2]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. By inhibiting EGFR, Erlotinib prevents the activation of PI3K, leading to reduced phosphorylation of Akt and subsequent downregulation of mTOR activity.[2]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cell proliferation, differentiation, and immune responses. EGFR activation can lead to the phosphorylation and activation of STAT proteins. Erlotinib can inhibit this activation, contributing to its anti-tumor effects.

Quantitative Data on Erlotinib's Effects

The following tables summarize quantitative data on the inhibitory effects of Erlotinib on cell growth and protein phosphorylation.

Table 1: IC50 Values of Erlotinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (µM) | Reference |

| HCC827 | Non-Small Cell Lung Cancer | Mutant | 0.02 | [2] |

| PC9/ER | Erlotinib-Resistant NSCLC | Mutant | 5.05 | [2] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10 | [2] |

| H1299 | Non-Small Cell Lung Cancer | Wild-Type | >10 | [2] |

| H1975 | Non-Small Cell Lung Cancer | Mutant (L858R, T790M) | >10 | [2] |

| 468S | Triple-Negative Breast Cancer | Wild-Type | 0.13 | [3] |

| 468LR | Erlotinib-Resistant TNBC | Wild-Type | 1.84 | [3] |

| 468HR | Erlotinib-Resistant TNBC | Wild-Type | 1.18 | [3] |

Table 2: Effect of Erlotinib on Protein Phosphorylation

| Cell/Tissue Type | Protein | Treatment | Change in Phosphorylation | Reference |

| Oral Cavity Squamous Cell Carcinoma (Tumor Biopsies) | pEGFR | 1-week Erlotinib | Marked Decrease (p=0.004) | |

| Oral Cavity Squamous Cell Carcinoma (Tumor Biopsies) | Total EGFR | 1-week Erlotinib | Marked Decrease (p=0.007) | |

| Mouse Skin | p-EGFR/EGFR | 14-day Erlotinib | Significantly Lower | |

| Mouse Skin | p-ERK/ERK | 14-day Erlotinib | Significantly Lower | |

| MDA-MB-468 TNBC Cells (Sensitive) | pEGFR | Erlotinib | Significant Decrease | [3] |

| MDA-MB-468 TNBC Cells (Sensitive) | pERK1/2 | Erlotinib | Significant Decrease | [3] |

| Erlotinib-Resistant TNBC Cells | pEGFR | Erlotinib | No Significant Change | [3] |

| Erlotinib-Resistant TNBC Cells | pERK1/2 | Erlotinib | No Significant Change | [3] |

Table 3: Differentially Expressed Genes in Response to Erlotinib

A study on human dermal fibroblasts treated with 1µM Erlotinib for three days identified 361 differentially expressed genes (FDR < 0.01, Fold Change > |2|). Selected validated genes are presented below.

| Gene | Function | Fold Change (qPCR Validation) | Reference |

| MMP12 | Matrix Metallopeptidase 12 | Upregulated | |

| CCL2 | Chemokine (C-C motif) Ligand 2 | Upregulated | |

| CDC6 | Cell Division Cycle 6 | Downregulated | |

| SLC7A11 | Solute Carrier Family 7 Member 11 | Downregulated |

Another study identified 16 genes that were over-expressed in Erlotinib-resistant non-small cell lung cancer tumors compared to sensitive tumors.

Experimental Protocols

This protocol outlines the key steps for detecting the phosphorylation status of EGFR and its downstream targets.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with Erlotinib at desired concentrations and time points.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

Sample Preparation and Gel Electrophoresis:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 4-12% SDS-PAGE gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-EGFR, p-ERK, p-Akt) and total proteins overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

This protocol provides a general workflow for analyzing gene expression changes following Erlotinib treatment.

-

Cell Culture and Treatment:

-

Culture cancer cells to the desired confluency and treat with Erlotinib or vehicle control for the specified duration.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

-

cDNA Synthesis and Labeling:

-

Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) or random primers.

-

Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays) during the reverse transcription process.

-

-

Hybridization:

-

Combine equal amounts of labeled cDNA from the treated and control samples.

-

Hybridize the labeled cDNA to a microarray slide overnight in a hybridization chamber.

-

-

Washing and Scanning:

-

Wash the microarray slide to remove non-specifically bound cDNA.

-

Scan the slide using a microarray scanner to detect the fluorescence intensities of the hybridized probes.

-

-

Data Analysis:

-

Use microarray analysis software to quantify the fluorescence intensities for each spot.

-

Normalize the data to correct for systematic variations.

-

Identify differentially expressed genes by applying statistical tests and fold-change criteria.

-

Perform pathway and gene ontology analysis to identify the biological processes affected by Erlotinib treatment.

-

Visualizations of Signaling Pathways and Workflows

Caption: Downstream signaling pathways inhibited by Erlotinib.

Caption: Experimental workflow for studying Erlotinib's effects.

References

The Effects of Erlotinib Mesylate on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which erlotinib mesylate, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, modulates cell cycle progression and induces apoptosis in cancer cells. By synthesizing data from key preclinical studies, this document details the signaling pathways affected, presents quantitative data on cellular responses, and outlines the experimental protocols used to elucidate these effects.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[][2] EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] In many cancer types, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that drive uncontrolled cell growth.[][4]

Erlotinib binds to the ATP-binding pocket within the intracellular domain of EGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[] This blockade is the primary event that triggers the profound effects of the drug on the cell cycle.

Perturbation of Downstream Signaling Pathways

The inhibition of EGFR phosphorylation by erlotinib disrupts two major signaling axes critical for cell cycle progression: the Ras/Raf/MAPK pathway and the PI3K/Akt pathway.[3] This disruption halts the transmission of mitogenic signals from the cell surface to the nucleus.

Induction of G1/S Phase Cell Cycle Arrest

The most prominent effect of erlotinib on cell cycle progression is the induction of a G1/S phase arrest.[5][6][7][8] This blockade prevents cells from entering the DNA synthesis (S) phase, effectively halting proliferation. This arrest is orchestrated by a series of downstream molecular events initiated by the silencing of EGFR signaling.

The mechanism involves three key interconnected events:

-

Upregulation of the CDK Inhibitor p27KIP1: Erlotinib treatment leads to a significant accumulation of the cyclin-dependent kinase (CDK) inhibitor p27KIP1.[5][9][10] This occurs through multiple mechanisms:

-

Increased Transcription: Erlotinib promotes the transcription of the p27 gene.[5][9]

-

Increased Protein Stability: It inhibits the phosphorylation of p27KIP1 at threonine 187 and downregulates Skp2, a component of the ubiquitin ligase complex that targets p27KIP1 for degradation. This increases the half-life of the p27KIP1 protein.[5][10]

-

Nuclear Translocation: Erlotinib facilitates the translocation of p27KIP1 from the cytoplasm to the nucleus, where it exerts its inhibitory function.[5][10]

-

-

Inhibition of G1 Cyclin-CDK Complexes: The accumulated nuclear p27KIP1 binds to and inhibits the activity of Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes.[5][6] This suppression is a direct cause of the G1 arrest. Erlotinib has been shown to markedly inhibit Cyclin E/CDK2 kinase activity and, to a lesser extent, Cyclin D/CDK4 activity.[6]

-

Hypophosphorylation of Retinoblastoma Protein (Rb): In their active state, CDK4/6 and CDK2 phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for S-phase entry. By inhibiting CDKs, erlotinib leads to the hypophosphorylation of Rb.[5][11] Hypophosphorylated (active) Rb remains bound to E2F, repressing the transcription of S-phase genes and enforcing the G1 checkpoint.[9]

References

- 2. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of G1-phase arrest and apoptosis by erlotinib, a specific and clinically active EGFR tyrosine kinase inhibitor, in human H322 non-small cell lung cancer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Erlotinib Mesylate in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib mesylate, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Its mechanism of action is well-characterized, primarily involving the blockade of EGFR signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][4] However, a growing body of evidence reveals that the clinical efficacy and toxicity profile of Erlotinib may not be solely attributable to its on-target EGFR inhibition. This guide delves into the multifaceted off-target effects of this compound in cancer cells, providing a comprehensive overview of the unintended molecular interactions, the signaling pathways they modulate, and the experimental methodologies to investigate these phenomena. Understanding these off-target effects is paramount for optimizing therapeutic strategies, managing adverse events, and discovering novel applications for this established anti-cancer agent.

Quantitative Analysis of Erlotinib's Off-Target Kinase Inhibition

Erlotinib's interaction with the human kinome extends beyond EGFR. The following tables summarize the quantitative data on Erlotinib's inhibitory activity against various on- and off-target kinases, as well as its effects on the viability of different cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of Erlotinib

| Target Kinase | Assay Type | IC50 / Kd (nM) | Cell Line/System | Reference |

| On-Target | ||||

| EGFR (wild-type) | Cell-free assay | 2 | Purified enzyme | [5] |

| EGFR (in-cell) | Intact cell assay | 20 | HNS human head and neck tumor cells | [5] |

| Off-Targets | ||||

| JAK2 (V617F mutant) | Biochemical assay | 4000 | Purified enzyme | [6] |

| JAK2 (wild-type) | Biochemical assay | >20000 | Partially purified enzyme | [6] |

| STK10/LOK | Chemical Proteomics | 90 (Kd) | PDAC cells | [7] |

| MAP3K1 | Chemical Proteomics | 150 (Kd) | PDAC cells | [7] |

| ILK | Chemical Proteomics | 250 (Kd) | PDAC cells | [7] |

| SLK | Chemical Proteomics | 350 (Kd) | PDAC cells | [7] |

| Ripk2 | Chemical Proteomics | 358 (Kd) | PDAC cells | [7] |

| ARG | Chemical Proteomics | 358 (Kd) | PDAC cells | [7] |

Table 2: Cellular IC50 Values of Erlotinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | Reference |

| PC-9 | NSCLC | Exon 19 deletion | 7 | [8] |

| H3255 | NSCLC | L858R mutation | 12 | [8] |

| H1975 | NSCLC | L858R + T790M mutation | >20000 | [5] |

| A549 | NSCLC | Wild-type | >20000 | [5] |

| H1299 | NSCLC | Wild-type | ~10000 | [9] |

| H460 | NSCLC | Wild-type | ~10000 | [9] |

| KG-1 | AML | EGFR-negative | Induces apoptosis | [10] |

| P39 | AML | EGFR-negative | Induces differentiation | [10] |

| HL-60 | AML | EGFR-negative | Induces differentiation | [10] |

| HEL | Erythroleukemia | JAK2 V617F | 2000 | [6] |

Key Off-Target Signaling Pathways

Erlotinib's influence extends to signaling cascades that are not directly downstream of EGFR. The following diagrams illustrate two of the most significant off-target pathways identified.

References

- 1. The effect of erlotinib on EGFR and downstream signaling in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. geneticsmr.org [geneticsmr.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. Erlotinib Effectively Inhibits JAK2V617F Activity and Polycythemia Vera Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular basis of primary resistance to Erlotinib mesylate

An In-depth Technical Guide to the Molecular Basis of Primary Resistance to Erlotinib Mesylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Erlotinib, a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR), has significantly improved outcomes for a subset of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, a significant portion of patients exhibit primary, or de novo, resistance, failing to respond to treatment from the outset. This guide provides a comprehensive overview of the molecular mechanisms underpinning this intrinsic resistance. We delve into EGFR-dependent alterations, primarily the T790M "gatekeeper" mutation, and EGFR-independent bypass pathways, including MET amplification and aberrations in the PI3K/AKT/mTOR signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical signaling pathways to facilitate a deeper understanding for researchers and drug development professionals aiming to overcome this clinical challenge.

Introduction to Erlotinib and Primary Resistance

Erlotinib is a reversible, first-generation EGFR-TKI that competitively inhibits the ATP binding site of the EGFR kinase domain.[1] In NSCLC, specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21, lead to constitutive kinase activity and render tumors "addicted" to EGFR signaling.[2][3] Erlotinib effectively blocks this signaling, inducing tumor regression.

Despite these successes, 20-30% of patients with activating EGFR mutations do not respond to Erlotinib, a phenomenon known as primary or intrinsic resistance.[4] This resistance can be attributed to a variety of pre-existing molecular alterations that either prevent the drug from effectively binding to its target or activate parallel signaling pathways that maintain cell proliferation and survival.[5]

Mechanisms of Primary Resistance

The molecular drivers of primary resistance to Erlotinib can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.

EGFR-Dependent Resistance: The T790M Mutation

The most well-characterized mechanism of both acquired and primary resistance is a secondary mutation in the EGFR gene itself.

-

The T790M "Gatekeeper" Mutation : The substitution of threonine with methionine at position 790 (T790M) in exon 20 of the EGFR gene is the predominant on-target resistance mechanism.[6] This mutation, referred to as the "gatekeeper," does not prevent Erlotinib from binding but significantly increases the affinity of the EGFR kinase domain for ATP, thereby outcompeting the inhibitor.[5] While T790M is found in about 50% of acquired resistance cases, it can also be detected at a low frequency in TKI-naïve patients.[7][8][9] The presence of baseline EGFR T790M is associated with a low response rate to Erlotinib and shorter progression-free survival.[10][11] Studies have shown that baseline T790M occurs in less than 1% of all lung cancers and approximately 2% of EGFR-mutant lung cancers.[10]

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. JCI - Allelic dilution obscures detection of a biologically significant resistance mutation in EGFR-amplified lung cancer [jci.org]

- 4. Intrinsic Resistance to EGFR-Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small Cell Lung Cancer: Differences and Similarities with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poor response to erlotinib in patients with tumors containing baseline EGFR T790M mutations found by routine clinical molecular testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]

Erlotinib Mesylate: A Technical Guide to its Apoptosis Induction Mechanisms

Executive Summary: Erlotinib is a potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in the proliferation and survival of various cancer cells.[][2] Its clinical efficacy, particularly in non-small cell lung cancer (NSCLC) with specific EGFR mutations, is largely attributed to its ability to halt cell cycle progression and induce programmed cell death, or apoptosis.[][3] This technical guide provides an in-depth exploration of the molecular pathways through which erlotinib mesylate triggers apoptosis. It consolidates quantitative data, details common experimental protocols for its study, and visualizes the complex signaling cascades involved, offering a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: EGFR Inhibition

Erlotinib exerts its primary effect by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR.[] This action prevents EGFR autophosphorylation, a critical step for its activation following ligand binding.[4] The blockade of EGFR activation effectively shuts down major downstream signaling pathways that are crucial for tumor cell survival and growth, including the Ras/Raf/MAPK and PI3K/Akt pathways.[4][5] By disrupting these pro-survival signals, erlotinib shifts the cellular balance towards apoptosis.

Signaling Pathways of Erlotinib-Induced Apoptosis

Erlotinib triggers apoptosis through multiple, sometimes overlapping, signaling pathways. The specific pathway activated can depend on the cellular context, such as the cancer type, EGFR mutation status, and even the culture conditions (2D vs. 3D).[6]

The Intrinsic (Mitochondrial) Pathway

The mitochondrial pathway is a central mechanism for erlotinib-induced apoptosis.[7] Inhibition of EGFR signaling leads to the upregulation of the pro-apoptotic BH3-only protein BIM.[8] BIM is critical for activating the effector proteins BAX and BAK.[8][9] This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2, thus increasing the crucial BAX/Bcl-2 ratio.[4][7][10]

Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This event causes a loss of the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, into the cytoplasm.[4][9] Cytoplasmic cytochrome c binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to the subsequent activation of executioner caspases like caspase-3 and ultimately, cell death.[11]

The Extrinsic and JNK-Mediated Pathways

In certain environments, such as 3D spheroid cultures which may better mimic in vivo tumors, erlotinib can activate different cell death programs.[6][12] Studies have shown that in 3D cultures of EGFR-mutant NSCLC cells, erlotinib induces apoptosis through an autophagy-TRAIL-JNK pathway.[6][13] This involves the upregulation of TNF-related apoptosis-inducing ligand (TRAIL), which activates the initiator caspase-8, a hallmark of the extrinsic pathway.[6][12]

Furthermore, erlotinib treatment can increase the production of intracellular reactive oxygen species (ROS).[4][14] This oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Activated JNK phosphorylates its substrate c-Jun, which in turn modulates the expression of Bcl-2 family proteins and caspases to promote apoptosis.[4] This ROS-dependent mechanism can be reversed by antioxidants like N-acetylcysteine (NAC).[4][14]

Quantitative Analysis of Apoptotic Induction

The pro-apoptotic effect of erlotinib has been quantified across various cancer cell lines. The data highlight its dose-dependent efficacy and impact on key molecular markers of apoptosis.

Table 1: In Vitro Efficacy of Erlotinib in NSCLC Cell Lines

| Cell Line | EGFR Status | IC50 Value (µM) | Duration (h) | Citation |

|---|---|---|---|---|

| A549 | Wild-Type | ~23 | 24 | [4] |

| H3255 | L858R Mutation | Dose-dependent | 48 | [8][9] |

| HCC827 | del E746-A750 | Dose-dependent | 24 |[12] |

Table 2: Erlotinib's Effect on Key Apoptotic Markers

| Cell Line | Treatment (Dose, Time) | Marker | Observation | Citation |

|---|---|---|---|---|

| A549 | 5-45 µM, 24h | Bax/Bcl-2 Ratio | Increased | [4] |

| A549 | 25 µM, 24h | Cleaved Caspase-3 | Increased | [4] |

| A549 | 10 µM, 24h | Apoptotic Cells (%) | Significantly Increased | [15] |

| L-02 (Hepatic) | 6.25-25 µM, 48h | Cleaved Caspase-3 | Increased | [7] |

| H3255 | Dose-dependent, 48h | Annexin V+ Cells (%) | Increased | [8] |

| A549 | 25 µM, 24h | Mitochondrial Potential | Decreased |[4] |

Key Experimental Protocols

Investigating erlotinib-induced apoptosis involves a suite of standard molecular and cell biology techniques. A generalized workflow is depicted below, followed by summaries of key protocols.

Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay is a standard method for detecting apoptosis.[16]

-

Cell Preparation: Culture cells to desired confluency and treat with various concentrations of erlotinib for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).

-

Harvesting: Detach adherent cells (e.g., with trypsin) or collect suspension cells by centrifugation. Wash cells with cold PBS.[15][16]

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[15]

-

Analysis: Analyze the stained cells promptly by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[16]

Analysis of Mitochondrial Membrane Potential (JC-1 Assay)

This assay measures the health of the mitochondria, which is compromised during intrinsic apoptosis.[4][17]

-

Cell Treatment: Treat cells with erlotinib as described above. A positive control like CCCP, a mitochondrial membrane potential disruptor, is often included.[4]

-

Staining: Harvest cells and resuspend in medium. Add JC-1 staining solution and incubate at 37°C.

-

Analysis: Analyze by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence (JC-1 aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers). The shift from red to green fluorescence indicates apoptosis.[4]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the apoptotic pathways.[15]

-

Lysate Preparation: Treat cells with erlotinib, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[15]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against Bax, Bcl-2, cleaved caspase-3, PARP, p-EGFR, total EGFR, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification.[10]

Conclusion

This compound is a cornerstone targeted therapy that leverages the induction of apoptosis to achieve its anti-cancer effects. Its mechanism is multifaceted, primarily initiating the intrinsic mitochondrial pathway through the modulation of Bcl-2 family proteins in EGFR-dependent cancer cells. However, emerging research reveals context-dependent activation of other pathways, including extrinsic and ROS-mediated signaling, particularly in more complex tumor models. A thorough understanding of these intricate molecular mechanisms, supported by robust quantitative and protocol-driven analysis, is essential for optimizing its clinical use and developing novel combination strategies to overcome resistance and enhance therapeutic outcomes.

References

- 2. drugs.com [drugs.com]

- 3. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]

- 7. Mitochondrial pathway-mediated apoptosis is associated with erlotinib-induced cytotoxicity in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Erlotinib induces mitochondrial-mediated apoptosis in human H3255 non-small-cell lung cancer cells with epidermal growth factor receptorL858R mutation through mitochondrial oxidative phosphorylation-dependent activation of BAX and BAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. erlotinib-induces-the-human-non-small-cell-lung-cancer-cells-apoptosis-via-activating-ros-dependent-jnk-pathways - Ask this paper | Bohrium [bohrium.com]

- 15. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

Preclinical Profile of Erlotinib Mesylate: A Deep Dive into Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Erlotinib mesylate, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Understanding the preclinical profile of this targeted therapy is crucial for designing and interpreting clinical trials, as well as for the development of novel combination strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental workflows.

Pharmacodynamics: Targeting the EGFR Signaling Cascade

Erlotinib exerts its anti-tumor effects by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5][6] This blockade disrupts key cellular processes involved in tumor growth, proliferation, and survival, primarily through the MAPK and PI3K/Akt pathways.[1][5][7]

Mechanism of Action

In Vitro Potency

Erlotinib demonstrates high potency against EGFR tyrosine kinase in both enzymatic and cell-based assays.

| Assay Type | Target | IC50 | Reference |

| Purified Kinase Assay | HER1/EGFR Tyrosine Kinase | 2 nM | [1] |

| Cell-Based Assay | EGFR Autophosphorylation | 20 nM | [1] |

In Vivo Efficacy in Xenograft Models

Preclinical studies in various human tumor xenograft models have consistently shown that Erlotinib induces tumor stasis or regression in a dose-dependent manner.[1][8] The antitumor activity is often correlated with the levels of EGFR expression and the inhibition of downstream signaling molecules like phosphorylated EGFR (pEGFR).[8][9]

| Tumor Model | Animal Model | Dosing Regimen | Antitumor Effect | Reference |

| HN5 (Head and Neck) | Nude Mice | 1.6 - 12.5 mg/kg, oral | Marked improvement in antitumor effect with increasing dose | [1] |

| H460a (NSCLC) | Athymic Nude Mice | 100 mg/kg, oral | 71% tumor growth inhibition | [8] |

| A549 (NSCLC) | Athymic Nude Mice | 100 mg/kg, oral | 93% tumor growth inhibition | [8] |

| A549 (NSCLC) | BALB/c Nude Mice | 20, 50 mg/kg/day, oral | Dose-dependent tumor suppression | [10] |

| SPC-A-1 (NSCLC) | BALB/c Nude Mice | 4, 12.5, 50 mg/kg, single oral dose | Dose-dependent inhibition of pEGFR | [9] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Erlotinib has been characterized in several preclinical species, providing a basis for understanding its disposition in vivo.

Absorption

Erlotinib is orally bioavailable, with absorption influenced by food.[11] In human studies, bioavailability is approximately 60% in a fasted state and increases to nearly 100% with food.[2][11] Preclinical studies in mice have suggested some saturation of absorption at higher doses.[12]

Distribution

Erlotinib exhibits a large volume of distribution, indicating extensive tissue penetration.[11][13] It is highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[11]

Metabolism

Erlotinib is extensively metabolized, primarily in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[4][11][14] Minor contributions are made by CYP1A1, CYP1A2, and CYP2C8.[4][11] The primary metabolic pathways include O-demethylation of the side chains followed by oxidation.[15] The major active metabolite is OSI-420.[4]

Excretion

The majority of an administered dose of Erlotinib is eliminated in the feces (approximately 83%), with a smaller portion excreted in the urine (approximately 8%).[15] Less than 2% of the dose is excreted as unchanged drug, highlighting the importance of metabolism in its clearance.[15]

Pharmacokinetic Parameters in Preclinical Models

Quantitative pharmacokinetic data from preclinical studies are summarized below. It is important to note that these parameters can vary depending on the animal model, dose, and analytical methods used.

| Parameter | Species | Dose | Value | Reference |

| Tmax | Human | 150 mg | ~4 hours | [11] |

| Half-life (t1/2) | Human | 150 mg | 36.2 hours | [11][13] |

| Oral Clearance (CL/F) | Human | 150 mg | 3.95 L/h | [13] |

| Volume of Distribution (Vd/F) | Human | 150 mg | 233 L | [13] |

| IC50 (for pEGFR degradation) | Nude Mice (SPC-A-1 xenograft) | 4, 12.5, 50 mg/kg | 1.80 µg/mL | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are synthesized protocols for key experiments based on published studies.

Xenograft Tumor Model Studies

-

Cell Culture: Human cancer cell lines (e.g., A549, H460a for NSCLC) are cultured in appropriate media and conditions.[8][10]

-

Animal Models: Athymic (nude) mice are commonly used to prevent rejection of human tumor xenografts.[8][10]

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.[9][10]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[10]

-

Drug Administration: Erlotinib is typically administered orally via gavage. The vehicle control often consists of the same formulation without the active drug.[9][10]

-

Monitoring: Tumor dimensions are measured regularly (e.g., daily or every few days) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.[8][10]

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from animals at various time points after Erlotinib administration via methods such as retro-orbital bleeding or tail vein sampling.[9]

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Erlotinib concentrations in plasma are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental or compartmental analysis.[9]

Pharmacodynamic (Biomarker) Analysis

-

Tissue Collection: Tumors are excised from treated and control animals at specified time points.[9]

-

Protein Extraction: Tumors are homogenized, and protein lysates are prepared.

-

Western Blotting: Protein levels of total EGFR and phosphorylated EGFR (pEGFR) are determined by Western blotting using specific antibodies.[9]

-

Quantification: Band intensities are quantified using densitometry to assess the degree of target inhibition.[9]

Logical Relationship: Dose, Exposure, and Response

The interplay between the administered dose of Erlotinib, the resulting plasma concentration (exposure), and the ultimate antitumor effect is a critical aspect of its preclinical characterization.

This logical flow underscores the importance of achieving sufficient drug exposure at the tumor site to effectively inhibit the EGFR target, which in turn leads to a therapeutic response. Preclinical PK/PD modeling is a valuable tool for quantitatively describing these relationships and for predicting optimal dosing regimens.[9][10]

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. ClinPGx [clinpgx.org]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Potency of Erlotinib Mesylate: Application Notes and Protocols for IC50 Determination in NSCLC Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Erlotinib mesylate in non-small cell lung cancer (NSCLC) cell lines. This document includes detailed protocols for common cytotoxicity assays, a summary of expected IC50 values, and a description of the underlying signaling pathways involved.

Introduction

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a crucial therapeutic agent in the treatment of NSCLC, particularly in patients harboring activating mutations in the EGFR gene.[1][3][4] The determination of the IC50 value is a fundamental step in the preclinical evaluation of Erlotinib, providing a quantitative measure of its potency in specific cancer cell lines. This allows for the comparison of drug efficacy across different cellular contexts and aids in the investigation of resistance mechanisms.

Data Presentation: this compound IC50 in NSCLC Cell Lines

The IC50 of Erlotinib can vary significantly among different NSCLC cell lines, primarily due to their EGFR mutation status. Cell lines with activating EGFR mutations are generally more sensitive to Erlotinib.

| Cell Line | EGFR Mutation Status | Reported IC50 Range (µM) |

| Sensitive | ||

| PC-9 | Exon 19 Deletion | 0.007 |

| H3255 | L858R | 0.012 |

| HCC827 | Exon 19 Deletion | 0.0065 - 0.022 |

| Resistant | ||

| A549 | Wild-Type | ~23 |

| H1299 | Wild-Type | ~65[5] |

| H1975 | L858R, T790M | >10 |

| H1650 | Exon 19 Deletion | 14.00 ± 1.19[6] |

| H358 | Wild-Type | >20 |

| H596 | Wild-Type | >20 |

| H661 | Wild-Type | >20 |

Note: IC50 values are dependent on experimental conditions (e.g., cell seeding density, incubation time) and the specific assay used. The values presented here are for comparative purposes.

Experimental Protocols

Two common and reliable methods for determining the IC50 of Erlotinib in adherent NSCLC cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

NSCLC cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for drug dissolution)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[7]

-

Solubilization solution (e.g., DMSO or a solution of 40% v/v dimethylformamide in 2% glacial acetic acid with 16% w/v SDS, pH 4.7)[8]

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of Erlotinib in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). A 1:3 or 1:4 serial dilution is often suitable when the approximate IC50 is known.[9]

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate for the desired exposure time (typically 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm or 570-590 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of fixed cells, providing a measure of total biomass.

Materials:

-

NSCLC cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Solubilization solution (10 mM Tris base solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After drug incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate at 4°C for at least 1 hour to fix the cells.[11]

-

-

Staining:

-

Remove the supernatant and wash the plates five times with the wash solution.

-

Allow the plates to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]

-

-

Washing and Solubilization:

-

Remove the SRB solution and quickly wash the plates four times with the wash solution to remove unbound dye.[11]

-

Allow the plates to air dry completely.

-

Add 200 µL of solubilization solution to each well.

-

Shake the plate for 5-10 minutes to dissolve the protein-bound dye.

-

-

Measurement and Data Analysis:

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway Inhibition by Erlotinib

Erlotinib exerts its therapeutic effect by targeting the EGFR signaling pathway, which is often dysregulated in NSCLC.[4] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain.[1] This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion.[1][13] Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking the activation of these downstream pathways.[1]

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of Erlotinib involves several key steps, from initial cell culture to final data analysis.

Caption: General experimental workflow for IC50 determination.

References

- 1. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Erlotinib Mesylate Stock Solution for In Vitro Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively and reversibly binding to the ATP-binding site within the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signal transduction pathways.[1][2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-expressing tumor cells.[3] Due to its critical role in cancer research, the accurate and consistent preparation of Erlotinib solutions for in vitro assays is paramount for obtaining reliable and reproducible experimental results.

This document provides a detailed protocol for the preparation, storage, and handling of Erlotinib mesylate stock solutions for use in cell culture and other in vitro applications.

Physicochemical Properties

Erlotinib is supplied as a crystalline solid, with the mesylate salt form being commonly used in research.[4] Understanding its physical and chemical properties, particularly its solubility, is essential for proper stock solution preparation.

Table 1: Physicochemical Data for Erlotinib and its Mesylate Salt

| Property | Erlotinib (Base) | This compound |

| Chemical Formula | C₂₂H₂₃N₃O₄ | C₂₃H₂₇N₃O₇S |

| Molecular Weight | 393.4 g/mol [4] | 489.54 g/mol [2] |

| Appearance | Crystalline solid[4] | Powder |

| Storage (Solid) | -20°C, stable for ≥ 4 years[4] | -20°C for 3 years; 4°C for 2 years[2] |

Table 2: Solubility Data for Erlotinib

| Solvent | Solubility (Erlotinib Base) | Notes |

| DMSO | 25-100 mg/mL[4][5][6] | The most common and recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |

| Dimethylformamide (DMF) | ~50 mg/mL[4] | An alternative to DMSO. |

| Ethanol | 0.25 mg/mL to 10 mg/mL (with warming)[4][6] | Significantly lower solubility compared to DMSO. Warming may be required to achieve higher concentrations. |

| Aqueous Buffers (e.g., PBS) | Sparingly to very poorly soluble (~5-20 µM)[4][6][7] | Direct dissolution in aqueous media is not recommended for stock solutions due to low solubility.[7] |

Mechanism of Action: EGFR Signaling Pathway Inhibition

Erlotinib exerts its therapeutic effect by targeting the EGFR signaling cascade. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates several downstream signaling pathways, including the Ras/MAPK and STAT pathways, which promote cell proliferation, survival, and differentiation.[3][8] Erlotinib blocks this initial activation step, leading to the inhibition of these downstream signals.[3]

Caption: Erlotinib inhibits EGFR autophosphorylation, blocking downstream signaling.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is critical to use aseptic techniques in a biological safety cabinet when preparing solutions for cell culture.

Materials and Equipment:

-

This compound powder (MW: 489.54 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Biological safety cabinet

Procedure:

-

Pre-Weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

-

Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 489.54 g/mol x 1000 mg/g = 4.90 mg

-

-

-

Weighing: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

-

Dissolution:

-

Add the calculated volume of sterile, anhydrous DMSO to the tube containing the powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[6]

-

-

Sterilization (Optional): If the DMSO used was not sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile polypropylene microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (up to 1 year).[5][6][9]

-

Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound and precipitation.[5][6]

-

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.

Protocol:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentration (typical working concentrations range from 0.1 µM to 10 µM).[6]

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Once diluted in aqueous medium, the solution should be used promptly. It is not recommended to store aqueous working solutions for more than one day.[4]

Safety and Handling

This compound should be handled as a potentially hazardous compound.[4]

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

References

- 1. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Western Blot Analysis of p-EGFR Following Erlotinib Mesylate Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in response to treatment with Erlotinib mesylate. Erlotinib is a potent tyrosine kinase inhibitor (TKI) that specifically targets EGFR, playing a crucial role in cancer therapy research and development.[1][2][3] These application notes offer comprehensive methodologies, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental procedures.

Introduction to EGFR and Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[4][5] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cellular processes like proliferation, survival, and migration.[4][7][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][9]

This compound is a small-molecule inhibitor that reversibly binds to the ATP-binding site within the EGFR tyrosine kinase domain.[2][3] This competitive inhibition prevents EGFR autophosphorylation and subsequently blocks the activation of its downstream signaling pathways, ultimately leading to an anti-proliferative effect on tumor cells.[1][8] Western blotting is a fundamental technique used to detect the levels of phosphorylated EGFR (p-EGFR), providing a direct measure of Erlotinib's inhibitory efficacy.[10][11][12]

Data Presentation: Quantitative Analysis of p-EGFR Inhibition by Erlotinib

The following tables summarize quantitative data from representative studies, demonstrating the dose-dependent and time-dependent inhibition of EGFR phosphorylation by Erlotinib.

Table 1: Dose-Dependent Inhibition of p-EGFR

| Erlotinib Concentration | Cell Line | Treatment Time | % Inhibition of p-EGFR (Normalized to Total EGFR) | Reference |

| 0.1 µM | A-431 | 1 hour | ~25% | [13] |

| 1 µM | A-431 | 1 hour | ~75% | [13] |

| 10 µM | A-431 | 1 hour | >90% | [13] |

| 0.5 µM | Calu-3 | 24 hours | Significant Inhibition | [14] |

| 5 µM | HNSCC cell lines | 2 hours | Variable, cell line dependent | [10] |

Table 2: Time-Dependent Inhibition of p-EGFR

| Erlotinib Concentration | Cell Line | Treatment Time | % Inhibition of p-EGFR (Normalized to Total EGFR) | Reference |

| 4.0 mg/kg (in vivo) | SPC-A-1 xenografts | 3 hours | ~80-90% | [15] |

| 4.0 mg/kg (in vivo) | SPC-A-1 xenografts | 17 hours | <20% (reverted) | [15] |

| 50.0 mg/kg (in vivo) | SPC-A-1 xenografts | 3 hours | ~90% | [15] |

| 50.0 mg/kg (in vivo) | SPC-A-1 xenografts | 17 hours | ~20% (reverted) | [15] |

Experimental Protocols

Cell Culture and Erlotinib Treatment

-

Cell Seeding: Plate cancer cells (e.g., A-431, which overexpresses EGFR) in complete growth medium and allow them to adhere and reach 70-80% confluency.[4]

-

Serum Starvation (Optional but Recommended): To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.

-

Erlotinib Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[13] Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations.

-

Treatment:

-

For dose-response experiments, treat the cells with varying concentrations of Erlotinib (e.g., 0.1 µM to 10 µM) for a fixed duration (e.g., 1-2 hours).[13]

-

For time-course experiments, treat the cells with a fixed concentration of Erlotinib for different durations.

-

Include a vehicle control (DMSO) and an untreated control.

-

-

EGF Stimulation (Optional): To induce robust EGFR phosphorylation, you can stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-30 minutes) before cell lysis.[4][13] For Erlotinib-treated samples, pre-treat with the inhibitor before adding EGF.

Protein Extraction (Cell Lysis)

-

Aspiration: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins. A common choice is RIPA buffer supplemented with inhibitors.

-

Cell Lysis: Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Protocol

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel until adequate separation is achieved. The predicted molecular weight of EGFR is approximately 175 kDa.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-